

Methods for assessing and overcoming Tigolaner resistance in arthropods

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Compound of Interest		
Compound Name:	Tigolaner	
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Technical Support Center: Tigolaner Resistance in Arthropods

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and overcoming potential resistance to **Tigolaner** in arthropods. **Tigolaner**, a novel bispyrazole insecticide, acts as a potent antagonist of gamma-aminobutyric acid (GABA)- and glutamate-gated chloride channels.[1][2][3][4] While specific cases of **Tigolaner** resistance have not been documented, proactive monitoring and management are crucial to maintain its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of **Tigolaner**?

A1: **Tigolaner** is an acaricide and insecticide that belongs to the chemical class of bispyrazoles.[1][2] It acts as a potent inhibitor of the neurotransmitter gamma-aminobutyric acid (GABA) receptor.[2][3][4] Specifically, it blocks GABA-gated chloride channels in the nervous system of arthropods, leading to hyperexcitation, paralysis, and death of the parasite.[5][6][7][8] This mode of action is similar to isoxazoline insecticides, though **Tigolaner** has a distinct chemical structure.[1]

Q2: Are there any known cases of resistance to **Tigolaner** in arthropods?

Troubleshooting & Optimization





A2: To date, there are no documented cases of field-evolved resistance to **Tigolaner** in any arthropod species. However, the potential for resistance development exists with any insecticide. Proactive resistance monitoring is therefore essential.

Q3: What are the likely mechanisms of resistance to **Tigolaner**?

A3: Based on resistance mechanisms observed for other insecticides targeting the GABA receptor, potential mechanisms for **Tigolaner** resistance include:

- Target-site resistance: Mutations in the gene encoding the GABA receptor (such as the Rdl gene) could alter the binding site of **Tigolaner**, reducing its efficacy.[9]
- Metabolic resistance: Increased expression or activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), could lead to the rapid breakdown of **Tigolaner** before it reaches its target site.[10] [11][12][13]
- Reduced cuticular penetration: Changes in the composition or thickness of the arthropod's cuticle could slow the absorption of Tigolaner.[14]
- Behavioral resistance: Arthropods may develop behaviors to avoid contact with the treated host.[15]

Q4: How can I proactively manage the risk of **Tigolaner** resistance?

A4: Implementing an integrated pest management (IPM) program is the most effective strategy. [16] Key components include:

- Rotation of insecticides: Alternate the use of **Tigolaner** with insecticides that have different modes of action.[17][18]
- Use of appropriate dosages: Always use the recommended dose to ensure the elimination of susceptible and heterozygous resistant individuals.[18]
- Monitoring for resistance: Regularly assess the susceptibility of target arthropod populations to Tigolaner.



Non-chemical control methods: Incorporate biological controls, environmental management,
 and other non-chemical methods to reduce reliance on insecticides.[16][17]

Troubleshooting Guides

Guide 1: Investigating Reduced Efficacy of Tigolaner in a Field Population

If you observe a decrease in the expected efficacy of **Tigolaner**, follow these steps to investigate potential resistance.

Step 1: Rule out other factors.

- Improper application: Verify that the product was applied correctly and at the recommended dosage.
- Host factors: Consider if changes in host physiology or behavior could be influencing product efficacy.
- Environmental factors: Assess if environmental conditions could be degrading the active ingredient.

Step 2: Conduct baseline susceptibility testing.

• Perform bioassays on a suspected resistant population and compare the results to a known susceptible population. A significant increase in the lethal concentration (e.g., LC50) for the field population suggests the development of resistance.

Step 3: Investigate the mechanism of resistance.

- Synergist Assays: Use synergists to inhibit specific metabolic enzymes. A restoration of susceptibility to **Tigolaner** in the presence of a synergist points towards metabolic resistance.
- Molecular Diagnostics: Sequence the target site (GABA receptor gene) to identify potential mutations associated with resistance.



Guide 2: Interpreting Bioassay Results

Issue: The LC50 value for a field population is significantly higher than for a susceptible laboratory strain.

Interpretation: This is a strong indicator of resistance. The resistance ratio (RR), calculated as the LC50 of the field population divided by the LC50 of the susceptible strain, quantifies the level of resistance.

Next Steps:

- Increase the monitoring frequency of this population.
- Consider rotating to an insecticide with a different mode of action.
- Initiate studies to determine the underlying resistance mechanism(s).

Experimental Protocols

Protocol 1: Adult Arthropod Bioassay (Adapted from Vial Test Methods)

This protocol is a generalized method for determining the susceptibility of adult arthropods (e.g., fleas, ticks) to **Tigolaner**.

Materials:

- Technical grade Tigolaner
- Acetone (analytical grade)
- Glass scintillation vials (20 ml)
- Repeating pipette
- Vortex mixer
- Susceptible and field-collected adult arthropods



Incubator

Procedure:

- Prepare serial dilutions: Prepare a stock solution of **Tigolaner** in acetone. From this, create a series of five to seven serial dilutions. Also, prepare an acetone-only control.
- Coat vials: Add 0.5 ml of each dilution (and the control) to separate glass vials. Roll the vials
 on their side until the acetone has completely evaporated, leaving a uniform film of
 Tigolaner on the inner surface.
- Introduce arthropods: Place 10-20 adult arthropods into each vial and secure the cap (ensure air exchange).
- Incubation: Incubate the vials at a constant temperature and humidity suitable for the species being tested.
- Assess mortality: Record mortality at predetermined time points (e.g., 24, 48, 72 hours). An
 arthropod is considered dead if it is unable to move in a coordinated manner when gently
 prodded.
- Data analysis: Use probit analysis to calculate the lethal concentration required to kill 50% (LC50) and 90% (LC90) of the population.

Protocol 2: Synergist Bioassay

This protocol helps to identify the involvement of metabolic enzymes in **Tigolaner** resistance.

Materials:

- Tigolaner
- Synergists:
 - Piperonyl butoxide (PBO) inhibits P450s[11][12]
 - S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases[10][11][12]



- Diethyl maleate (DEM) inhibits GSTs[10][11]
- Arthropods from both resistant and susceptible strains
- · Bioassay setup as described in Protocol 1.

Procedure:

- Determine sub-lethal synergist concentration: Expose arthropods to various concentrations
 of each synergist alone to determine the maximum concentration that causes no mortality.
 [10][11]
- Pre-exposure to synergist: Expose the arthropods to the predetermined sub-lethal concentration of the synergist for a set period (e.g., 1-4 hours) before introducing them to the Tigolaner-coated vials.
- **Tigolaner** exposure: Conduct the bioassay as described in Protocol 1 using the synergist-pre-exposed arthropods.
- Data analysis: Calculate the Synergism Ratio (SR) by dividing the LC50 of **Tigolaner** alone by the LC50 of **Tigolaner** plus the synergist. An SR significantly greater than 1 suggests the involvement of the inhibited enzyme family in resistance.[10][11]

Protocol 3: Molecular Diagnosis of Target-Site Resistance

This protocol outlines the general steps for identifying mutations in the GABA receptor gene.

Materials:

- Individual arthropods (resistant and susceptible)
- DNA extraction kit
- Primers designed to amplify the GABA receptor gene (specifically the regions predicted to be part of the **Tigolaner** binding site)
- PCR reagents



DNA sequencing service

Procedure:

- DNA Extraction: Extract genomic DNA from individual arthropods.
- PCR Amplification: Amplify the target region of the GABA receptor gene using PCR.
- DNA Sequencing: Sequence the PCR products.
- Sequence Analysis: Align the sequences from resistant and susceptible individuals to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
- Functional Validation (Optional but recommended): If a mutation is identified, express the
 mutated receptor in a heterologous system (e.g., Xenopus oocytes) and perform
 electrophysiological assays to confirm that the mutation confers reduced sensitivity to
 Tigolaner.[5]

Data Presentation

Table 1: Example Bioassay Results for a Suspected Resistant Flea Population

Population	N	LC50 (μ g/vial) [95% CI]	LC90 (μ g/vial) [95% CI]	Resistance Ratio (RR) at LC50
Susceptible Lab Strain	300	0.5 [0.4-0.6]	1.2 [1.0-1.5]	-
Field Population A	300	5.0 [4.5-5.6]	15.0 [13.2-17.1]	10.0

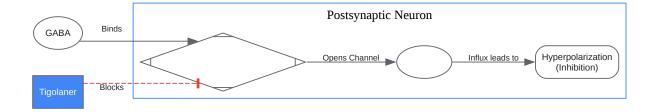
Table 2: Example Synergist Assay Results for Field Population A



Treatment	N	LC50 (μ g/vial) [95% CI]	Synergism Ratio (SR)
Tigolaner alone	300	5.0 [4.5-5.6]	-
Tigolaner + PBO	300	0.8 [0.7-0.9]	6.25
Tigolaner + DEF	300	4.8 [4.3-5.4]	1.04
Tigolaner + DEM	300	4.9 [4.4-5.5]	1.02

In this example, the high SR with PBO suggests that P450-mediated metabolism is a primary mechanism of resistance in this population.

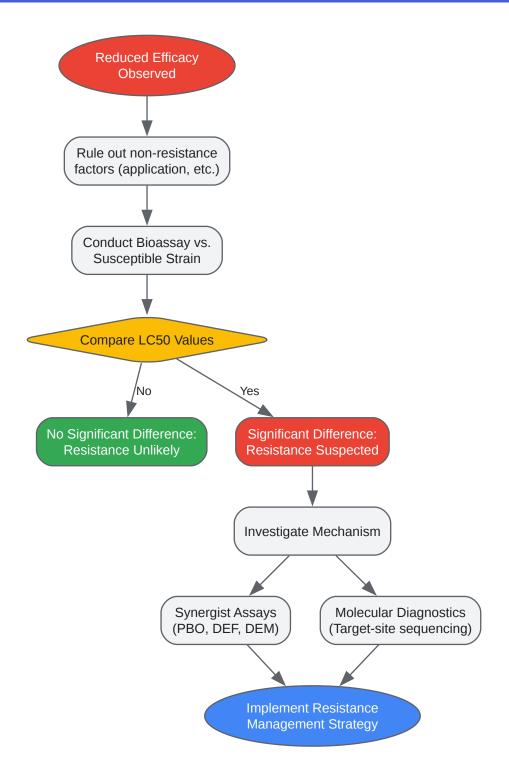
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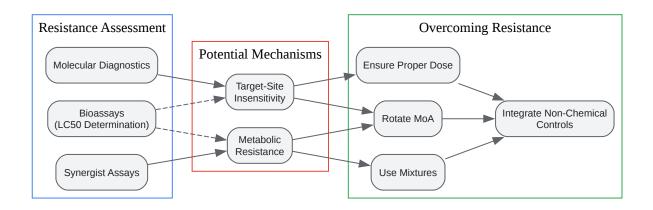
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Caption: Tigolaner's mode of action on the GABA receptor.









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